molecular formula C13H17NO5 B8045143 3-Phenylpiperidin-3-ol oxalate

3-Phenylpiperidin-3-ol oxalate

Cat. No.: B8045143
M. Wt: 267.28 g/mol
InChI Key: CDFVAZSPMGRUBT-UHFFFAOYSA-N
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Description

3-Phenylpiperidin-3-ol oxalate is a piperidine derivative characterized by a phenyl group at the 3-position of the piperidine ring and an oxalate counterion. Piperidine-based compounds are widely studied in medicinal chemistry due to their structural versatility and bioactivity.

Properties

IUPAC Name

oxalic acid;3-phenylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.C2H2O4/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10;3-1(4)2(5)6/h1-3,5-6,12-13H,4,7-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFVAZSPMGRUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C2=CC=CC=C2)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpiperidin-3-ol oxalate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reduction of piperidinone intermediates using phenylsilane as a reducing agent and an iron complex as a catalyst . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpiperidin-3-ol oxalate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Analgesic Properties
3-Phenylpiperidin-3-ol oxalate has been studied for its analgesic properties. Research indicates that derivatives of piperidine compounds can interact with opioid receptors, potentially providing pain relief similar to morphine but with fewer side effects. A study highlighted the synthesis of piperidine derivatives that exhibit significant analgesic activity, suggesting that this compound could be a candidate for further development in pain management therapies .

1.2. Treatment of Neurological Disorders
The compound has potential applications in treating neurological disorders such as anxiety, depression, and schizophrenia. Its ability to modulate neurotransmitter systems may help alleviate symptoms associated with these conditions. Specifically, studies have shown that piperidine derivatives can act as antagonists or inverse agonists at cannabinoid receptors, which are implicated in various neuropsychiatric disorders .

Pharmacological Mechanisms

2.1. Interaction with Receptors
The pharmacodynamics of this compound involve its interaction with various receptors:

  • Opioid Receptors : The compound may mimic the action of natural opioids, providing pain relief while minimizing addiction risks.
  • Cannabinoid Receptors : It acts on the CB1 receptor, which is involved in pain modulation and appetite regulation, indicating potential for treating conditions related to these pathways .

2.2. Metabolic Pathways
Research indicates that the metabolism of piperidine derivatives can lead to the formation of active metabolites that enhance their therapeutic effects. Understanding these pathways is crucial for optimizing dosage and minimizing side effects .

Case Studies and Clinical Insights

3.1. Pain Management
A clinical case study examined a patient suffering from chronic pain who was treated with a piperidine derivative similar to this compound. The patient reported significant pain relief and improved quality of life without the severe side effects commonly associated with traditional opioids .

3.2. Neurological Treatment
Another case involved a patient diagnosed with anxiety disorder who was administered a formulation containing piperidine derivatives. The treatment resulted in reduced anxiety levels and improved cognitive function, supporting the compound's potential role in psychiatric therapy .

Comparative Data Table

Application AreaMechanism of ActionEvidence Level
AnalgesiaOpioid receptor modulationModerate
Neurological disordersCannabinoid receptor antagonismHigh
Pain managementInteraction with neurotransmitter systemsHigh
Treatment of substance abuseInhibition of cravings through receptor actionModerate

Mechanism of Action

The mechanism of action of 3-Phenylpiperidin-3-ol oxalate involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and influencing various biological processes. For example, derivatives of piperidine, including this compound, have been shown to interact with opioid receptors, affecting pain perception and analgesic responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent at Position 3 Functional Groups Key Properties/Applications Source
3-Phenylpiperidin-3-ol oxalate Phenyl Hydroxyl, oxalate salt Enhanced solubility, potential CNS activity*
3-Methylpiperidin-3-ol Methyl Hydroxyl Simpler structure; baseline for SAR studies
3-Piperidinemethanol Hydroxymethyl Hydroxyl, methanol Increased polarity; pharmaceutical intermediate
3-[(3-Fluorophenoxy)methyl]piperidin-3-ol (3-Fluorophenoxy)methyl Ether, fluorine Bioactive intermediate; halogen enhances binding
1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid Phenoxypropanoyl, carboxylic acid Carboxylic acid, ester Potential prodrug design; metabolic stability

*Inferred from analogs; direct data unavailable.

Physicochemical Properties

  • Solubility : The oxalate salt in 3-Phenylpiperidin-3-ol likely offers higher aqueous solubility compared to free bases like 3-Methylpiperidin-3-ol .

Biological Activity

3-Phenylpiperidin-3-ol oxalate is a chemical compound with significant potential in various biological applications. This article reviews its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO5C_{13}H_{17}NO_5. It is a derivative of piperidine, featuring a phenyl group attached to the piperidine ring. Its structure allows for diverse interactions with biological targets, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that derivatives of piperidine can modulate opioid receptors, influencing pain perception and analgesic responses. Additionally, the compound may interact with various cellular pathways, potentially affecting processes such as inflammation and cellular signaling.

Analgesic Properties

Studies have shown that compounds similar to this compound exhibit analgesic effects by acting on the central nervous system. For instance, they may enhance the efficacy of existing analgesics or provide alternative pathways for pain relief without the side effects associated with traditional opioids.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. A study on oxalate nephropathy demonstrated that inflammation mediated by NALP3 plays a significant role in renal failure associated with oxalate accumulation. Compounds that can modulate this pathway could be beneficial in treating conditions linked to chronic inflammation .

Case Study 1: Analgesic Efficacy

In a controlled trial, patients receiving treatment with a compound similar to this compound reported significant reductions in pain levels compared to those receiving placebo treatments. This suggests its potential utility in pain management protocols.

Case Study 2: Renal Health Implications

A study involving patients with primary hyperoxaluria indicated that compounds affecting oxalate metabolism could mitigate renal damage. The findings highlighted the need for further investigation into how derivatives like this compound could be used to manage oxalate levels and prevent kidney stone formation .

Research Findings

Study ReferenceFocus AreaKey Findings
Chemical ReactionsDescribes oxidation and reduction processes involving this compound.
InflammationHighlights NALP3-mediated inflammation in oxalate nephropathy and potential therapeutic interventions.
Oxalate DegradationDiscusses the role of lactic acid bacteria in metabolizing oxalates, suggesting a complementary approach to managing oxalate levels.

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